N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide

Description

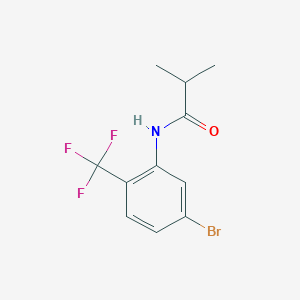

N-(5-Bromo-2-(trifluoromethyl)phenyl)isobutyramide is a brominated aromatic amide featuring a trifluoromethyl (-CF₃) substituent at the 2-position and a bromine atom at the 5-position of the phenyl ring. The isobutyramide moiety (-NHCOCH(CH₃)₂) contributes to its unique physicochemical properties, including lipophilicity and metabolic stability. Such compounds are of interest in medicinal and agrochemical research due to the electron-withdrawing effects of bromine and trifluoromethyl groups, which enhance binding affinity and stability in biological systems .

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethyl)phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c1-6(2)10(17)16-9-5-7(12)3-4-8(9)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJNTEJUYJUPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a brominated phenyl ring and a trifluoromethyl group, which are known to influence the compound's biological properties.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic neurotransmission. This inhibition is significant for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Assays

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the substitution pattern on the phenyl ring significantly affect the biological activity of this compound. For instance:

- Bromine Substitution : The presence of bromine at the para position enhances cytotoxicity against breast cancer cell lines compared to unsubstituted analogs .

- Trifluoromethyl Group : This group appears to increase lipophilicity and may enhance interaction with cellular membranes, thus improving bioavailability and efficacy in biological systems .

Case Study 1: Anti-Cancer Activity

In a study examining various derivatives of the compound, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 10.14 µM). This activity was comparable to established chemotherapeutic agents like doxorubicin, suggesting potential for further development as an anti-cancer agent .

Case Study 2: Cholinesterase Inhibition

A series of analogs including N-(3,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide demonstrated improved inhibition of AChE and BuChE compared to the standard drug rivastigmine. The most effective derivatives showed IC50 values indicating superior potency, highlighting the importance of structural modifications in enhancing therapeutic efficacy against cholinergic deficits .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-bromo-2-(trifluoromethyl)phenyl)isobutyramide has been investigated for its potential as a therapeutic agent in several disease models, particularly in the context of neurodegenerative diseases and cancer.

Cholinesterase Inhibition

Research indicates that derivatives of similar compounds have been developed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are crucial for treating dementia-related disorders. For instance, studies have shown that modifications to the phenyl ring can enhance the selectivity and potency of these inhibitors. The most promising derivatives demonstrated IC50 values significantly lower than established drugs like rivastigmine, indicating a potential for improved therapeutic efficacy against cholinergic dysfunctions .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 18.2 - 196.6 | 9.2 - 196.2 |

| Rivastigmine | >200 | >200 |

Anticancer Activity

The compound's analogues have also been explored for anticancer properties, particularly against breast cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | T47-D | 10.14 |

Biological Research Applications

The structural features of this compound make it a valuable tool in biochemical research.

Enzyme Interaction Studies

The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, making it useful for studying enzyme interactions and cellular pathways. Its role as a biochemical probe allows researchers to investigate mechanisms of action at the molecular level .

Neuropharmacology

Given its cholinergic activity, this compound is being studied for its effects on neurotransmission pathways relevant to neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic signaling pathways may provide insights into new treatment strategies.

Material Science Applications

Beyond biological applications, this compound finds utility in the development of advanced materials.

Synthesis of Functional Materials

The compound serves as a building block in organic synthesis for creating complex organic molecules and polymers with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Study: Cholinesterase Inhibition

A study conducted on various derivatives of this compound showed that specific substitutions on the phenyl ring significantly improved AChE inhibitory activity compared to standard treatments . This highlights the importance of structural optimization in drug design.

Case Study: Anticancer Activity

In another investigation focused on anticancer properties, derivatives were tested against multiple breast cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity . The results suggest that further exploration of these compounds could lead to new therapeutic options for cancer treatment.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s distinct substituent arrangement differentiates it from analogs:

- N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS 1939-27-1, Similarity: 0.65): The trifluoromethyl group is at the 3-position instead of the 2-position, altering electronic distribution. This positional isomerism may reduce steric hindrance and affect interactions with biological targets .

- 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 25625-57-4, Similarity: 0.64): Replaces the isobutyramide with an acetamide group (-NHCOCH₃) and shifts the bromine to the 2-position.

- 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 22123-19-9, Similarity: 0.75): A heterocyclic analog with a pyridinone core. The trifluoromethyl group enhances ring electron deficiency, favoring hydrogen bonding and π-stacking interactions absent in the phenyl-based target compound .

Functional Group Variations

- Amide vs.

- Bromine vs. Other Halogens : Compounds like 5-Bromo-3-fluoropyridin-2(1H)-one (CAS 156772-63-3, Similarity: 0.60) replace bromine with fluorine, which is smaller and less polarizable, weakening halogen-bonding interactions critical for target engagement .

Q & A

Q. How can isotopic labeling (e.g., 13C/15N) elucidate degradation pathways or metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.